DL-Leucine-15N
Overview
Description
DL-Leucine-15N is a stable isotope-labeled compound of L-Leucine, an essential branched-chain amino acid. The nitrogen atom in the amino group of this compound is replaced with the isotope nitrogen-15. This compound is widely used in various scientific research fields due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Leucine-15N can be synthesized through microbial synthesis. This method involves the induction of biosynthetic pathways specific for branched-chain amino acids in glutamic acid-producing bacteria, with controlled provision of stable isotope-labeled precursors .
Industrial Production Methods
Industrial production of this compound typically involves the use of stable isotope-labeled ammonia or other nitrogen sources during the fermentation process. The bacteria are cultured in a medium containing these labeled nitrogen sources, leading to the incorporation of nitrogen-15 into the amino acid .
Chemical Reactions Analysis
Types of Reactions
DL-Leucine-15N undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form keto acids.
Reduction: The compound can be reduced to form its corresponding alcohol.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are commonly used for substitution reactions.
Major Products
Oxidation: Keto acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
DL-Leucine-15N is extensively used in scientific research, including:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and studying protein synthesis.
Medicine: Used in metabolic studies and to understand the role of leucine in various physiological processes.
Industry: Employed in the production of labeled compounds for research and development .
Mechanism of Action
DL-Leucine-15N exerts its effects by activating the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, protein synthesis, and metabolism. The labeled nitrogen allows researchers to trace the metabolic fate of leucine and study its role in various biological processes .
Comparison with Similar Compounds
Similar Compounds
L-Leucine-13C6,15N: Another stable isotope-labeled leucine with both carbon-13 and nitrogen-15 isotopes.
L-Valine-15N: A stable isotope-labeled valine with nitrogen-15.
L-Isoleucine-15N: A stable isotope-labeled isoleucine with nitrogen-15 .
Uniqueness
DL-Leucine-15N is unique due to its specific labeling with nitrogen-15, making it particularly useful for studies involving nitrogen metabolism and protein synthesis. Its applications in NMR spectroscopy and metabolic tracing are unparalleled compared to other similar compounds .
Properties
IUPAC Name |
2-(15N)azanyl-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-CDYZYAPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436382 | |
Record name | DL-Leucine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81387-51-1 | |
Record name | DL-Leucine-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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